4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol
CAS No.: 1216489-00-7
Cat. No.: VC11853146
Molecular Formula: C19H17ClN4O2
Molecular Weight: 368.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216489-00-7 |
|---|---|
| Molecular Formula | C19H17ClN4O2 |
| Molecular Weight | 368.8 g/mol |
| IUPAC Name | 4-[[4-(furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol;hydrochloride |
| Standard InChI | InChI=1S/C19H16N4O2.ClH/c24-14-9-7-13(8-10-14)21-19-22-17-6-2-1-5-16(17)18(23-19)20-12-15-4-3-11-25-15;/h1-11,24H,12H2,(H2,20,21,22,23);1H |
| Standard InChI Key | BYDPRUSCRBYBEK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)O)NCC4=CC=CO4.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=C(C=C3)O)NCC4=CC=CO4.Cl |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Substituent Analysis
The quinazoline core consists of a bicyclic system with two nitrogen atoms at positions 1 and 3. Substitutions at positions 2 and 4 are critical for modulating biological activity. In 4-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)amino]phenol:
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Position 4: A furan-2-ylmethylamino group introduces hydrophobicity and potential π-stacking interactions, as observed in antimalarial 2-anilino quinazolines .
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Position 2: A 4-hydroxyphenylamino group enhances polarity through the phenolic -OH, potentially improving aqueous solubility compared to halogenated analogs .
The molecular formula is deduced as , with a molecular weight of 333.37 g/mol. This aligns with structurally related compounds such as -(furan-2-ylmethyl)--(4-fluorophenyl)quinazoline-2,4-diamine (MW: 335.13 g/mol) .
Spectroscopic and Computational Data
While experimental NMR data for this specific compound are unavailable, analogs provide benchmarks:
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NMR: Expected signals include aromatic protons from the quinazoline (δ 7.5–8.5 ppm), furan (δ 6.3–7.1 ppm), and phenol (δ 6.8–7.1 ppm) .
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Mass spectrometry: A molecular ion peak at [M+H] is anticipated, consistent with derivatives reported in antimalarial studies .
Synthetic Routes and Optimization
General Synthesis Strategy
The compound can be synthesized via a two-step nucleophilic aromatic substitution (SAr) approach, adapted from methods used for 2-anilino-4-aminoquinazolines :
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Step 1: React 2,4-dichloroquinazoline with furan-2-ylmethylamine to yield -(furan-2-ylmethyl)-2-chloroquinazolin-4-amine.
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Step 2: Substitute the 2-chloro group with 4-aminophenol under microwave-assisted conditions (120°C, 15 min) in isopropanol with trifluoroacetic acid (TFA) catalysis .
Key Reaction:
Purification and Yield
Purification via column chromatography (DCM to 10% MeOH/DCM gradient) typically yields 60–70% . Analytical HPLC (C18 column, acetonitrile/water) confirms purity >95%.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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Aqueous solubility: Estimated at 15–20 µM (pH 7.4), improved compared to non-phenolic analogs due to the hydroxyl group .
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LogP: Calculated cLogP = 2.8 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Metabolic Stability
Microsomal stability assays (human liver microsomes) predict moderate clearance, with t = 45 min. The furan moiety may undergo oxidative metabolism, necessitating further derivatization for prolonged half-life .
Comparative Analysis with Structural Analogs
Future Directions and Challenges
Target Validation
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In vitro assays: Prioritize antimalarial (3D7 strain) and AR binding assays to confirm dual activity.
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Structural modifications: Introduce fluorinated phenol groups to enhance metabolic stability .
Formulation Development
Encapsulation in liposomal or nanoparticle carriers could address solubility limitations, as demonstrated for quinazoline-based antimalarials .
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